3-(Amino(4-cyanophenyl)methyl)benzonitrile
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Overview
Description
3-(Amino(4-cyanophenyl)methyl)benzonitrile is an organic compound with the molecular formula C15H11N3. This compound is characterized by the presence of an amino group, a cyanophenyl group, and a benzonitrile group. It is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(4-cyanophenyl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-aminobenzonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Amino(4-cyanophenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(Amino(4-cyanophenyl)methyl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Amino(4-cyanophenyl)methyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzonitrile
- 4-Cyanobenzyl chloride
- Benzonitrile derivatives
Uniqueness
3-(Amino(4-cyanophenyl)methyl)benzonitrile is unique due to the presence of both an amino group and a cyanophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-[amino-(4-cyanophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-11-4-6-13(7-5-11)15(18)14-3-1-2-12(8-14)10-17/h1-8,15H,18H2 |
InChI Key |
KLAQCYORRWLDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CC=C(C=C2)C#N)N)C#N |
Origin of Product |
United States |
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